3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose
3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose
Brand Name:
Vulcanchem
CAS No.:
141661-82-7
VCID:
VC0140083
InChI:
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4?,5+,6+,7?,8?,9+,10-,11+/m1/s1
SMILES:
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula:
C11H20O10
Molecular Weight:
312.271
3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose
CAS No.: 141661-82-7
Cat. No.: VC0140083
Molecular Formula: C11H20O10
Molecular Weight: 312.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141661-82-7 |
|---|---|
| Molecular Formula | C11H20O10 |
| Molecular Weight | 312.271 |
| IUPAC Name | (3R,4S,6S)-2-(hydroxymethyl)-6-[(2R,4S,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4?,5+,6+,7?,8?,9+,10-,11+/m1/s1 |
| Standard InChI Key | XSXQXHMPBBNYRD-XXSRBRJJSA-N |
| SMILES | C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator